3,5-Bis(trifluoromethyl)benzamidoxime
Overview
Description
3,5-Bis(trifluoromethyl)benzamidoxime, also known as N′-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide, is a derivative of BAO (3,5-bis(trifluoromethyl)) that contains amidoxime as a functional group .
Synthesis Analysis
The synthesis of 3,5-bis(trifluoromethyl)benzylamino benzamides, which are related to 3,5-Bis(trifluoromethyl)benzamidoxime, has been carried out. The synthesized molecules were characterized using H-NMR, C-NMR, IR, and HR-MS .
Molecular Structure Analysis
The molecular structure of 3,5-Bis(trifluoromethyl)benzamidoxime can be viewed using Java or Javascript . It’s also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
3,5-Bis(trifluoromethyl)benzamidoxime has a molecular weight of 272.15 g/mol. It has a density of 1.5±0.1 g/cm³, a boiling point of 283.8±50.0 °C at 760 mmHg, and a flash point of 125.4±30.1 °C. It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds. Its topological polar surface area is 58.6 Ų .
Scientific Research Applications
Improved Synthesis Techniques
An efficient bromination of 3,5-bis(trifluoromethyl)benzene has been developed, leading to the safe preparation of potentially explosive trifluoromethylphenyl Grignard reagents. These reagents are crucial for advancing intermediates in organic synthesis, with detailed safety considerations provided for their handling (Leazer et al., 2003).
Advanced Polyamide Materials
Research into fluorine-containing, triphenylamine-based polymers has produced new aromatic polyamides with excellent solubility, thermal stability, and electroactive properties. These materials can be cast into transparent, flexible films useful in electronics and material science (Hsiao & Wu, 2017).
Pesticide Synthesis
A novel process for synthesizing bistrifluron, a pesticide with potent growth-retarding activity against pests, has been developed. This synthesis involves multiple steps, including nitrating, reducing, and chlorinating 3,5-bis-(trifluoromethyl)benzene, showcasing the versatility of this compound in creating specialized chemical products (Liu An-chan, 2015).
Organo-Soluble Polyamides
A series of new polyamides synthesized from semifluorinated aromatic diamines have shown remarkable solubility and thermal stability. These materials are suitable for various applications, including advanced textiles and components in aerospace and automotive industries due to their mechanical properties and thermal resistance (Bera et al., 2012).
Safety And Hazards
When handling 3,5-Bis(trifluoromethyl)benzamidoxime, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak . It’s classified as having acute toxicity, being toxic if swallowed, in contact with skin, or if inhaled .
Future Directions
Research suggests that 3,5-bis(trifluoromethyl)benzylamino benzamides, which are related to 3,5-Bis(trifluoromethyl)benzamidoxime, can serve as a promising CETP inhibitor lead compound . This indicates potential future directions for the development and application of 3,5-Bis(trifluoromethyl)benzamidoxime and related compounds.
properties
IUPAC Name |
N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(16)17-18)2-6(3-5)9(13,14)15/h1-3,18H,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPMNUHESBFNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60992836 | |
Record name | N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60992836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzamidoxime | |
CAS RN |
72111-09-2 | |
Record name | N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60992836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72111-09-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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